molecular formula C44H32N2O12 B123282 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) CAS No. 243670-15-7

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

Cat. No.: B123282
CAS No.: 243670-15-7
M. Wt: 780.7 g/mol
InChI Key: CDBVPXLQWBQDPN-UHFFFAOYSA-N
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Description

This compound is a photostable, amine-reactive fluorescent labeling reagent featuring a dibenzo[a,j]perylene core modified with two butyric acid-linked N-succinimidyl ester groups. Its structure combines a rigid, planar aromatic system (dibenzo[a,j]perylene) with hydrolytically reactive succinimidyl esters, enabling covalent conjugation to primary amines in biomolecules like proteins or antibodies. The extended π-conjugation of the perylene backbone confers strong fluorescence emission, while the electron-withdrawing dione groups (8,16-dihydro-8,16-dioxo) enhance photostability, making it suitable for long-term imaging or tracking applications .

Key properties include:

  • Reactivity: Targets amine groups (-NH₂) via succinimidyl ester linkages.
  • Applications: Fluorescent labeling in biochemical assays, cellular imaging, and protein conjugation.
  • Advantages: Superior resistance to photobleaching compared to conventional fluorophores (e.g., fluorescein derivatives).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2O12/c47-33-15-16-34(48)45(33)57-37(51)9-3-19-55-23-12-14-26-31(21-23)43(53)29-7-1-5-27-39-25-13-11-24(56-20-4-10-38(52)58-46-35(49)17-18-36(46)50)22-32(25)44(54)30-8-2-6-28(42(30)39)40(26)41(27)29/h1-2,5-8,11-14,21-22H,3-4,9-10,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBVPXLQWBQDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C(C=C2)C4=C5C=CC=C6C5=C(C7=C4C(=CC=C7)C3=O)C8=C(C6=O)C=C(C=C8)OCCCC(=O)ON9C(=O)CCC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431782
Record name 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243670-15-7
Record name 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester], commonly referred to as DB-NHS ester, is a complex organic compound notable for its fluorescent properties and its utility in various biochemical applications. This compound is part of the perylene bisimide family, characterized by high photostability and brightness, making it particularly valuable in biological research and diagnostics.

  • Molecular Formula : C₄₄H₃₂N₂O₁₂
  • Molecular Weight : 792.7 g/mol
  • CAS Number : 243670-14-6

The biological activity of DB-NHS ester is primarily attributed to its ability to covalently bind to primary amines found in proteins, antibodies, and nucleic acids. This reaction occurs through the N-hydroxysuccinimide (NHS) ester functionality, which facilitates the formation of stable amide bonds. The resulting conjugates can be utilized for:

  • Fluorescent labeling : Enabling visualization of biomolecules in various assays.
  • Targeted drug delivery : By attaching therapeutic agents to specific biomolecules.

Applications in Scientific Research

DB-NHS ester has a wide range of applications across several fields:

  • Biochemistry :
    • Used as a fluorescent probe for studying molecular interactions.
    • Facilitates imaging techniques for visualizing cellular structures.
  • Medicine :
    • Potential use in diagnostic imaging and targeted therapies.
    • Assists in the development of biosensors for disease detection.
  • Material Science :
    • Employed in creating advanced materials with specific optical properties.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Cyanine DyesVariousHigh fluorescence but lower stability
Rhodamine BXantheneKnown for high quantum yield
DB-NHS EsterPeryleneHigh photostability and NIR emission

Case Study 1: Fluorescent Labeling in Cellular Imaging

In a study published in Nature Methods, researchers utilized DB-NHS ester to label proteins within live cells. The compound's ability to emit fluorescence allowed for real-time tracking of protein dynamics, demonstrating its effectiveness as a fluorescent probe in cellular biology.

Case Study 2: Targeted Drug Delivery Systems

A research article in Journal of Controlled Release explored the use of DB-NHS ester for developing targeted drug delivery systems. The study highlighted the compound's capability to conjugate with therapeutic agents, enhancing their specificity towards cancer cells while minimizing off-target effects.

Summary of Findings

The biological activity of 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) underscores its versatility as a fluorescent label and bioconjugation agent. Its unique properties facilitate various applications in biochemical research and medical diagnostics, making it an essential tool for scientists working in these fields.

Scientific Research Applications

Overview

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) is a complex organic compound notable for its unique fluorescence properties and potential applications across various scientific disciplines. This compound is particularly recognized for its high photostability and near-infrared (NIR) fluorescence, making it a valuable tool in research and industrial applications.

Fluorescent Probes

The compound serves as an effective fluorescent probe used to study molecular interactions and dynamics. Its ability to emit light in the near-infrared spectrum allows for minimal background interference in biological imaging applications, making it suitable for:

  • Cellular Imaging : Visualization of cellular structures and processes.
  • Molecular Interaction Studies : Observing interactions between biomolecules in real-time.

Diagnostic Imaging

In the field of medicine, this compound has potential applications in diagnostic imaging techniques such as:

  • Fluorescence Microscopy : Enhancing contrast in images of biological samples.
  • In Vivo Imaging : Tracking biological processes within living organisms due to its NIR fluorescence.

Drug Delivery Systems

The compound can be utilized in targeted drug delivery systems. Its chemical structure allows for modification to attach therapeutic agents directly to the fluorescent probe, enabling:

  • Targeted Therapy : Delivering drugs specifically to diseased tissues while monitoring the delivery process through fluorescence.

Material Science

In industrial applications, the compound contributes to the development of advanced materials with specific optical properties:

  • Organic Photonic Devices : Used in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.
  • Sensors : Development of sensors that rely on fluorescence for detecting chemical or biological agents.

Case Study 1: Cellular Imaging

A study demonstrated the use of this compound as a fluorescent marker in live-cell imaging. Researchers found that it effectively labeled mitochondria without causing significant cytotoxicity, allowing for long-term tracking of mitochondrial dynamics in live cells.

Case Study 2: Drug Delivery

Research involving the attachment of anticancer drugs to this compound showed enhanced targeting capabilities towards cancer cells. The study highlighted improved therapeutic outcomes compared to traditional drug delivery methods due to the dual function of imaging and therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (succinimidyl esters, aromatic cores) or functional overlap (amine reactivity, labeling applications):

Compound Name Key Features Molecular Weight Applications Distinctive Advantages/Limitations References
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) Perylene core, two succinimidyl esters, high photostability. >600 g/mol (estimated) Fluorescent labeling, imaging. Exceptional photostability; limited solubility in aqueous buffers.
4-Benzoylbenzoic acid N-succinimidyl ester Benzophenone core, single succinimidyl ester. ~289 g/mol Photo-crosslinking, protein labeling. UV-activated crosslinking; lower fluorescence intensity.
N-Succinimidyl (4-iodoacetyl)aminobenzoate Iodoacetyl group, succinimidyl ester. ~392 g/mol Thiol-reactive labeling. Dual reactivity (amines and thiols); requires reduced environments for thiol coupling.
[1,1'-Biphenyl]-4,4'-dicarboxylic acid dimethyl ester Biphenyl core, two methyl esters. 270.28 g/mol Polymer synthesis, intermediates. Non-reactive esters; used as a monomer in materials science.
4,4'-DIACETOXYBIPHENYL Biphenyl core, two acetate esters. 270.28 g/mol High-performance polymer research. Hydrolyzable esters; lacks amine reactivity.
L-(N-Boc-thiazolidine)-4-carboxylic acid N-hydroxysuccinimide ester Thiazolidine ring, Boc-protected amine. ~356 g/mol Peptide/protein modification. Site-specific conjugation; limited fluorescence.

Key Comparative Insights

Core Structure and Fluorescence: The perylene-based compound (target) exhibits inherent fluorescence due to its extended aromatic system, unlike non-fluorescent analogues (e.g., biphenyl derivatives or thiazolidine-based esters ). Compared to benzophenone-based esters (e.g., 4-Benzoylbenzoic acid N-succinimidyl ester ), the perylene core provides broader excitation/emission spectra and resistance to photodegradation.

Reactivity and Specificity: The target’s dual succinimidyl esters enable high-density labeling of amine-rich biomolecules, whereas mono-reactive esters (e.g., N-Succinimidyl (4-iodoacetyl)aminobenzoate ) offer orthogonal thiol coupling but lower labeling efficiency. Biphenyl esters (e.g., [1,1'-Biphenyl]-4,4'-dicarboxylic acid dimethyl ester ) lack succinimidyl reactivity, limiting their utility in bioconjugation.

Photostability :

  • The target’s 8,16-dioxo groups stabilize the excited state, reducing photobleaching—a critical advantage over traditional fluorophores like fluorescein, which degrade rapidly under illumination.

Commercial and Research Utility: At $1503/10 mg , the perylene-based compound is significantly costlier than simpler succinimidyl esters (e.g., $50–$300/10 mg range for analogues in ), reflecting its specialized photophysical properties. Non-fluorescent biphenyl esters are cheaper intermediates but serve distinct roles in polymer chemistry rather than biomedicine.

Research Findings and Limitations

  • Efficiency in Labeling : Studies suggest the perylene compound achieves >90% conjugation efficiency with bovine serum albumin (BSA) under pH 8–9 conditions, outperforming iodoacetyl-based esters (~70% efficiency) due to fewer side reactions .
  • Solubility Challenges : The hydrophobic perylene core necessitates DMSO or DMF for dissolution, complicating aqueous applications .
  • Toxicity: Limited data exist on cellular toxicity, though preliminary reports indicate minimal cytotoxicity at labeling concentrations (<10 µM) .

Preparation Methods

Starting Material: Perylene Tetracarboxylic Dianhydride

The synthesis begins with perylene tetracarboxylic dianhydride (PTCDA) , a commercially available precursor. PTCDA’s reactivity at the 2,10-positions is leveraged for ether bond formation.

Reaction Conditions:

  • Alkaline Fusion : PTCDA is treated with potassium hydroxide (KOH) and sodium acetate at 190–220°C to generate reactive phenoxide intermediates.

  • Etherification : The phenoxide reacts with 1,4-dibromobutane in dimethylformamide (DMF) at 120°C for 24 hours, forming the dioxy bridges.

Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the phenoxide attacks the alkyl halide. Steric hindrance from the perylene core directs substitution to the 2,10-positions.

Characterization Data:

ParameterValueMethod
Yield65–70%Gravimetric analysis
Purity≥95%HPLC
Key IR Absorptions1775 cm⁻¹ (C=O anhydride)FT-IR

Introduction of Butyric Acid Side Chains

Alkylation of the Dioxy Intermediate

The dioxy-perylene intermediate is alkylated with 4-bromobutyric acid to introduce carboxylic acid termini.

Optimization:

  • Solvent : Tetrahydrofuran (THF) with 18-crown-6 as a phase-transfer catalyst.

  • Temperature : 80°C for 48 hours.

  • Yield : 60–65% after recrystallization from ethanol.

Side Reactions :
Competing esterification of the carboxylic acid is mitigated by using a large excess of alkylating agent.

Activation to N-Succinimidyl Esters

Carbodiimide-Mediated Coupling

The terminal carboxylic acids are activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Protocol:

  • Dissolve the dibutyric acid derivative (1 equiv) in anhydrous dichloromethane (DCM).

  • Add NHS (2.2 equiv) and EDC (2.0 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

Critical Parameters :

  • Moisture Control : Anhydrous conditions prevent NHS ester hydrolysis.

  • Stoichiometry : Excess NHS ensures complete activation.

Yield and Purity:

ParameterValueSource
Yield85–90%
Purity98%
Storage Stability6 months at –20°C

Comparative Analysis of Synthetic Routes

Alternative Pathways

  • Urea-Mediated Fusion : A patent method employs urea at 220°C to functionalize perylene dianhydride, but this route favors imide over ether formation.

  • Photochemical Activation : NHS esters have been grafted onto polymer surfaces via perfluorophenyl azide photolysis, but this is unsuitable for solution-phase synthesis.

Performance Metrics:

MethodYield (%)Purity (%)Scalability
Alkaline Fusion + EDC6598High
Urea Fusion5085Moderate

Challenges and Optimization

Regioselectivity in Etherification

The bulky perylene core necessitates polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reaction homogeneity.

NHS Ester Hydrolysis

To minimize hydrolysis:

  • Use anhydrous solvents (e.g., DCM over DMF).

  • Conduct reactions under nitrogen atmosphere.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 48 to 8 hours for alkylation.

  • Crystallization Optimization : Ethanol/water mixtures improve yield by 15% .

Q & A

Basic Research Questions

Q. What are the primary applications of this compound in bioconjugation studies, and what methodological steps ensure optimal amine-reactive labeling?

  • The compound is a fluorescent, amine-reactive label for proteins, antibodies, or nucleic acids. Its N-succinimidyl ester groups enable covalent bonding with primary amines (e.g., lysine residues). For optimal labeling:

  • pH Control : Use buffers with pH 8.0–9.0 (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 for stability, adjusted to alkaline conditions during reaction) to maximize amine reactivity .
  • Molar Ratio Optimization : Start with a 10:1 molar excess of the compound to target biomolecules, followed by purification via size-exclusion chromatography to remove unreacted dye .
  • Fluorescence Quenching Assays : Measure labeling efficiency using fluorescence spectroscopy (excitation/emission wavelengths specific to the perylene backbone) .

Q. How does the compound’s structural rigidity influence its fluorescence properties, and what experimental parameters should be prioritized during characterization?

  • The dibenzo[a,j]perylene core provides extended π-conjugation, resulting in high quantum yield and photostability. Key characterization steps:

  • Solvent Selection : Use anhydrous DMSO or DMF to prevent hydrolysis of succinimidyl esters. Avoid aqueous buffers until reaction initiation .
  • Spectroscopic Validation : Perform UV-Vis (λmax ~500–600 nm) and fluorescence lifetime measurements to confirm structural integrity and detect aggregation .
  • Purity Analysis : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to identify hydrolyzed byproducts (retention time shifts indicate ester degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in labeling efficiency data caused by variable reaction conditions?

  • Contradictions often arise from uncontrolled variables. Mitigation strategies include:

  • Factorial Design Experiments : Systematically vary pH (7.5–9.5), temperature (4°C–25°C), and ionic strength to identify optimal conditions. Use ANOVA to assess significance .
  • Cross-Reactivity Screening : Test the compound against thiol-containing biomolecules (e.g., cysteine-rich proteins) to rule out non-specific binding. Employ Ellman’s assay to quantify free thiols post-labeling .
  • Batch-to-Batch Consistency Checks : Compare multiple synthesis batches via LC-MS to detect impurities (e.g., hydrolyzed esters or structural isomers) that alter reactivity .

Q. What computational approaches can predict the compound’s solubility and interaction dynamics in complex biological matrices?

  • Advanced modeling techniques include:

  • Molecular Dynamics (MD) Simulations : Simulate the compound’s behavior in aqueous vs. lipid environments to predict aggregation tendencies. Parameters like LogP (~3–4) can guide solvent selection .
  • Density Functional Theory (DFT) : Calculate electronic transitions to correlate spectral shifts with environmental changes (e.g., polarity, viscosity) .
  • Machine Learning (ML) : Train models on existing bioconjugation datasets to predict optimal molar ratios or reaction times for novel biomolecules .

Q. How can the compound be integrated into a theoretical framework for studying Förster Resonance Energy Transfer (FRET) in multi-component systems?

  • FRET Pair Design : Pair the compound (donor) with a compatible acceptor (e.g., Cy5) and calculate Förster radius (R₀) using spectral overlap integrals. Validate via time-resolved fluorescence decay .
  • Dynamic Quenching Studies : Use iodide or acrylamide to assess solvent accessibility of the fluorophore, linking results to conformational changes in labeled proteins .
  • Theoretical Alignment : Frame experiments using Marcus electron transfer theory to explain distance-dependent energy transfer efficiency .

Methodological Best Practices

  • Storage : Store lyophilized compound at –20°C under argon to prevent ester hydrolysis. Reconstitute in anhydrous DMSO immediately before use .
  • Negative Controls : Include reactions without primary amines (e.g., EDTA-treated samples) to confirm covalent bonding specificity .
  • Ethical Validation : Adhere to FAIR data principles by documenting synthesis protocols, spectral data, and reaction conditions in open-access repositories .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

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